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Abstract: This technical guide provides a comprehensive overview of the thermodynamic

properties of crotonic anhydride. Due to a lack of experimentally determined thermodynamic

data in the current body of scientific literature, this document focuses on providing estimated

values derived from established computational methods, alongside fundamental physical

properties obtained from available chemical data sources. Detailed, generalized experimental

protocols for determining these properties are also presented to guide future research. This

guide is intended to serve as a foundational resource for researchers, scientists, and

professionals in drug development who require an understanding of the thermodynamic

behavior of crotonic anhydride for process design, reaction modeling, and safety

assessments.

Introduction
Crotonic anhydride ((CH₃CH=CHCO)₂O), also known as 2-butenoic anhydride, is an organic

compound that serves as a reactive intermediate in various chemical syntheses. Its bifunctional

nature, containing both an anhydride and a carbon-carbon double bond, makes it a versatile

building block in the production of polymers, pharmaceuticals, and other specialty chemicals. A

thorough understanding of its thermodynamic properties is crucial for the optimization of

reaction conditions, purification processes, and for ensuring the safe handling and storage of

this reactive chemical.
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This guide summarizes the available physical properties of crotonic anhydride and provides

estimated thermodynamic data based on reliable computational models. Furthermore, it

outlines standard experimental methodologies that can be employed to determine these

properties empirically.

Physicochemical Properties
A summary of the known physicochemical properties of crotonic anhydride is presented in

Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of Crotonic Anhydride

Property Value Source(s)

Molecular Formula C₈H₁₀O₃ [1][2]

Molecular Weight 154.16 g/mol [1][2]

CAS Number 623-68-7 [1][2]

Appearance Colorless to pale yellow liquid [3]

Melting Point -20 °C [1]

Boiling Point 248 - 250 °C [1][4]

Density 1.04 g/cm³ at 20 °C [1]

Vapor Pressure 1 hPa at 25 °C [1]

Flash Point 113 °C [1]

Autoignition Temperature 290 °C [1]

Estimated Thermodynamic Properties
Direct experimental values for the standard enthalpy of formation, standard molar entropy, and

heat capacity of crotonic anhydride are not readily available in the published literature.

Therefore, estimations based on the Joback group contribution method have been performed

to provide valuable insights into the thermodynamic landscape of this molecule. The Joback
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method is a well-established estimation technique for the thermophysical properties of pure

organic compounds based on their molecular structure.

Table 2: Estimated Thermodynamic Properties of Crotonic Anhydride

Property Estimated Value Unit Method

Standard Enthalpy of

Formation (Ideal Gas,

298.15 K)

-435.5 kJ/mol Joback Method

Standard Molar

Entropy (Ideal Gas,

298.15 K)

433.8 J/(mol·K) Joback Method

Heat Capacity (Ideal

Gas, Cp) at 298.15 K
205.4 J/(mol·K) Joback Method

Heat of Vaporization

at Normal Boiling

Point

52.7 kJ/mol Joback Method

Disclaimer: The values presented in Table 2 are estimations and should be used with an

understanding of the inherent limitations of group contribution methods. Experimental

verification is highly recommended for critical applications.

For context, the experimentally determined standard enthalpy of formation for a similar, albeit

simpler, anhydride, acetic anhydride (C₄H₆O₃), is approximately -625.0 kJ/mol for the liquid

phase[4]. Maleic anhydride (C₄H₂O₃), an unsaturated cyclic anhydride, has a standard enthalpy

of formation of -470.41 kJ/mol in the solid state[1]. These values, while not directly comparable

due to differences in structure and phase, provide a general thermodynamic context for

carboxylic anhydrides.

Experimental Protocols for Thermodynamic
Characterization
To facilitate future experimental determination of the thermodynamic properties of crotonic
anhydride, this section outlines generalized protocols for key analytical techniques.
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Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of

formation of organic compounds. The procedure involves the complete combustion of a known

mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter.

Methodology:

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity crotonic anhydride
is placed in a crucible within the combustion bomb. A known length of ignition wire is

connected to the electrodes, with a portion of it in contact with the sample.

Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the

bomb to ensure saturation of the final atmosphere, allowing for the correct energy

corrections for the formation of aqueous nitric acid. The bomb is then sealed and pressurized

with high-purity oxygen to approximately 30 atm.

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the

calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited,

and the temperature change of the water is recorded with high precision over time until

thermal equilibrium is re-established.

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified

standard reference material, such as benzoic acid, under identical conditions.

Data Analysis: The heat of combustion is calculated from the temperature rise and the

energy equivalent of the calorimeter, with corrections applied for the heat of formation of

nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition

wire. The standard enthalpy of formation is then derived from the standard enthalpy of

combustion using Hess's Law.
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Sample Preparation Bomb Assembly Calorimetric Measurement

Data Analysis

Weigh Crotonic Anhydride Place in Crucible Attach Ignition Wire Add Distilled Water Seal Bomb Pressurize with O2 Submerge Bomb Thermal Equilibration Ignite Sample Record Temperature Change
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Workflow for Combustion Calorimetry.

Differential Scanning Calorimetry (DSC) for Heat
Capacity and Phase Transitions
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a

reference as a function of temperature. It is a powerful technique for determining heat capacity

and the enthalpy of phase transitions.

Methodology:

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of crotonic
anhydride is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as

a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired

temperature program is set, which typically involves a cooling ramp, an isothermal hold, and

a heating ramp at a controlled rate (e.g., 10 °C/min).

Heat Capacity Measurement: The heat flow is measured during the heating ramp. The heat

capacity is calculated by comparing the heat flow of the sample to that of a known standard

(e.g., sapphire) under the same conditions.
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Phase Transition Analysis: The melting point is identified as the onset temperature of the

melting endotherm. The enthalpy of fusion is determined by integrating the area of the

melting peak.

Sample Preparation DSC Measurement

Data Analysis

Weigh Sample Seal in DSC Pan Load Sample and Reference Run Temperature Program Record Heat Flow

Determine Heat Capacity

Analyze Phase Transitions
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Workflow for DSC Analysis.

Vapor Pressure Measurement
The temperature dependence of vapor pressure is essential for determining the enthalpy of

vaporization. Several methods can be employed, including the static method, the boiling point

method (ebulliometry), or the Knudsen effusion method for low vapor pressures.

Methodology (Static Method):

Apparatus Setup: A sample of crotonic anhydride is placed in a thermostated vessel

connected to a pressure measuring device (e.g., a capacitance manometer). The system is

evacuated to remove air and other volatile impurities.

Measurement: The sample is heated to a series of precisely controlled temperatures. At each

temperature, the system is allowed to reach equilibrium, and the corresponding vapor

pressure is recorded.

Data Analysis: The enthalpy of vaporization (ΔHvap) can be determined from the slope of a

plot of the natural logarithm of vapor pressure versus the inverse of the absolute

temperature, according to the Clausius-Clapeyron equation.
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Conclusion
This technical guide has provided a summary of the available physical properties and

estimated thermodynamic data for crotonic anhydride. While experimental data for key

thermodynamic parameters such as the standard enthalpy of formation, standard molar

entropy, and heat capacity are currently lacking in the literature, the computational estimates

presented here offer a valuable starting point for researchers. The detailed, generalized

experimental protocols are intended to encourage and guide future work to determine these

properties empirically, which will be invaluable for the chemical, pharmaceutical, and materials

science communities. Accurate thermodynamic data will ultimately enable more efficient and

safer design and optimization of processes involving crotonic anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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